Dibenzylfluorescein Dibenzylfluorescein Dibenzylfluorescein is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). ​Dibenzylfluorescein​ is dealkylated by these CYP isoforms to produce fluorescein benzyl ether, which is further hydrolyzed to fluorescein by the addition of base (typically 2 M NaOH). ​Dibenzylfluorescein​ is typically used near its apparent Km value of 0.87-1.9 µM. The fluorescence of fluorescein is evaluated using excitation/emission wavelengths of 485/538 nm. ​Dibenzylfluorescein​ is used to detect changes in CYP catalytic activity caused by drugs or disease.
Brand Name: Vulcanchem
CAS No.: 97744-44-0
VCID: VC20792895
InChI: InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Molecular Formula: C34H24O5
Molecular Weight: 512.5 g/mol

Dibenzylfluorescein

CAS No.: 97744-44-0

Cat. No.: VC20792895

Molecular Formula: C34H24O5

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

Dibenzylfluorescein - 97744-44-0

Specification

Description Dibenzylfluorescein is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). ​Dibenzylfluorescein​ is dealkylated by these CYP isoforms to produce fluorescein benzyl ether, which is further hydrolyzed to fluorescein by the addition of base (typically 2 M NaOH). ​Dibenzylfluorescein​ is typically used near its apparent Km value of 0.87-1.9 µM. The fluorescence of fluorescein is evaluated using excitation/emission wavelengths of 485/538 nm. ​Dibenzylfluorescein​ is used to detect changes in CYP catalytic activity caused by drugs or disease.
CAS No. 97744-44-0
Molecular Formula C34H24O5
Molecular Weight 512.5 g/mol
IUPAC Name benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate
Standard InChI InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2
Standard InChI Key YZJGKSLPSGPFEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Appearance Assay:≥98%A crystalline solid

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